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5,10-Dimethyl-5,10-dihydrophenazin-5-ium

Cat. No.: B14649932
CAS No.: 757123-28-7
M. Wt: 211.28 g/mol
InChI Key: GVTGSIMRZRYNEI-UHFFFAOYSA-O
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Description

Phenazine (B1670421) is an aromatic, nitrogen-containing heterocyclic compound that serves as a foundational structure for a wide range of derivatives. mdpi.com Its rigid, planar structure is readily synthesized and modified, making it a versatile scaffold in materials science and medicinal chemistry. mdpi.com The fully oxidized phenazine core can be reduced to form 5,10-dihydrophenazine (B1199026). This reduced form is characterized by a non-planar, often bent or saddle-shaped, conformation and is noted for being highly electron-rich and redox-active. researchgate.net

The dynamic interconversion between the oxidized phenazine and the reduced 5,10-dihydrophenazine states is a critical aspect of their chemistry. rsc.org This redox cycling is not only fundamental to their synthetic utility but also mirrors processes in biological systems where phenazine-based compounds act as electron transfer mediators. rsc.org In modern research, this reversible redox behavior is exploited in the design of functional materials, such as conjugated microporous polymers for photocatalysis. rsc.org

The properties of the 5,10-dihydrophenazine core can be precisely tuned by introducing substituents at the nitrogen atoms in the 5 and 10 positions. This process, known as N-substitution, is a primary strategy for modulating the molecule's electronic and structural characteristics. google.com Common substituents include simple alkyl groups, like methyl, and more complex aryl groups. google.com

N,N'-disubstituted dihydrophenazines are a class of highly electron-rich and redox-active building blocks. researchgate.net The nature of the N-substituents directly influences the molecule's oxidation potential and the stability of its oxidized forms. acs.org For instance, attaching electron-donating groups tends to lower the oxidation potential, while electron-withdrawing groups have the opposite effect. acs.org This tunability is crucial for designing molecules with specific redox properties for applications ranging from organic photoredox catalysis to materials for electronic devices. nih.gov

A key feature of 5,10-dihydrophenazine derivatives is their ability to undergo oxidation to form stable radical cations. researchgate.net This process involves the removal of a single electron from the neutral dihydrophenazine molecule, a transformation that can be initiated through various means, including chemical oxidation, electrolysis, or photoirradiation. researchgate.netresearchgate.net

The one-electron oxidation results in the formation of a cation radical, such as 5,10-Dimethyl-5,10-dihydrophenazin-5-ium from its neutral precursor, 5,10-Dimethyl-5,10-dihydrophenazine. This transformation is often accompanied by a distinct color change; for example, from light yellow to green. mdpi.com The stability of these radical cations is a significant attribute, making them persistent species that can be isolated and studied. researchgate.net Further oxidation can lead to a dication, though these species are typically more reactive and less stable than their radical cation counterparts. researchgate.net The formation and stability of these radical cations are central to the function of dihydrophenazines in many of their applications.

The radical cation this compound, and related dihydrophenazine cations, are at the forefront of interdisciplinary research, bridging organic redox chemistry and advanced materials science.

In Organic Redox Chemistry and Catalysis: Dihydrophenazine derivatives are increasingly used as organic photoredox catalysts, offering a cost-effective and sustainable alternative to traditional catalysts based on precious metals like iridium and ruthenium. nih.gov The stable radical cations formed upon photoexcitation are key to their catalytic activity. These species play a vital role in controlled radical polymerization techniques, such as organocatalyzed atom transfer radical polymerization (O-ATRP), where they can act as deactivators to control the polymerization process. nih.gov

In Advanced Materials Science: The unique electronic and optical properties of dihydrophenazine derivatives and their cations make them valuable components in a variety of advanced materials.

Electrochromic Devices: The distinct color change upon oxidation allows these compounds to be used as chromophores in electrochromic systems, such as smart windows and mirrors that can change their transparency or color in response to an electric voltage. google.com

Organic Electronics: Their ability to form stable cations makes them excellent hole-injection and charge-transport materials in organic light-emitting diodes (OLEDs). acs.orgchemimpex.com

Energy Storage: The reversible, two-step redox behavior of the phenazine core is being explored for the development of organic electrode materials for rechargeable batteries, offering a sustainable alternative to conventional inorganic materials. mdpi.comrsc.org

The versatility of the 5,10-dihydrophenazine scaffold, combined with the ability to fine-tune its properties through N-substitution, ensures that compounds like this compound will continue to be a subject of intensive research.

Data Tables

Table 1: Physicochemical Properties of 5,10-Dimethyl-5,10-dihydrophenazine

Property Value
CAS Number 15546-75-5 chemicalbook.comnih.gov
Molecular Formula C₁₄H₁₄N₂ nih.gov
Molecular Weight 210.27 g/mol nih.gov
Appearance White to light yellow powder/crystal
Melting Point 150-152 °C (decomposes) chemicalbook.com
SMILES CN1C2=CC=CC=C2N(C3=CC=CC=C31)C nih.gov

| InChIKey | GVTGSIMRZRYNEI-UHFFFAOYSA-N nih.gov |

Table 2: Redox Characteristics of N-Substituted Dihydrophenazines

Derivative Type Redox Process Key Features Applications
N,N'-Dialkyl (e.g., Dimethyl) Reversible one-electron oxidation to a stable radical cation. google.com Well-defined redox potential. Used as a reference standard. google.com Electrochromics, google.com Organic Electronics chemimpex.com
N,N'-Diaryl (e.g., Diphenyl) Two consecutive single-electron transfer reactions. mdpi.com Tunable redox potentials based on aryl substituents. acs.org Highly stable radical cations. Photoredox Catalysis, nih.gov OLEDs, acs.org Organic Batteries mdpi.com

| Polymeric Dihydrophenazines | Multiple reversible redox events along the polymer chain. mdpi.com | Can exhibit two pairs of redox peaks. mdpi.com Potential for high charge storage capacity. | Organic Batteries, rsc.org Electrochromic Materials mdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N2+ B14649932 5,10-Dimethyl-5,10-dihydrophenazin-5-ium CAS No. 757123-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

757123-28-7

Molecular Formula

C14H15N2+

Molecular Weight

211.28 g/mol

IUPAC Name

5,10-dimethyl-5H-phenazin-5-ium

InChI

InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3/p+1

InChI Key

GVTGSIMRZRYNEI-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1C2=CC=CC=C2N(C3=CC=CC=C31)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,10 Dihydrophenazine Derivatives

Strategies for the Synthesis of 5,10-Diaryl-5,10-dihydrophenazines

The synthesis of 5,10-diaryl-5,10-dihydrophenazines, a key class of dihydrophenazine derivatives, has been advanced through the development of novel catalytic systems that offer efficiency and regioselectivity. These compounds are highly electron-rich and redox-active, making them attractive for applications in electronic and magnetic materials. acs.orgresearchgate.net

Palladium(0)-Mediated Cross-Coupling Approaches for Dihydrophenazine Scaffolds

An efficient method for the synthesis of both symmetrically and unsymmetrically substituted 5,10-diaryl-5,10-dihydrophenazines has been developed utilizing a palladium(0)-mediated cross-coupling reaction. acs.orgnih.gov This approach represents a significant improvement over previous methods, such as the copper-catalyzed coupling of 5-aryldihydrophenazinyllithium with aryl halides, which required harsh conditions and resulted in low yields. acs.org

The palladium-catalyzed methodology allows for the introduction of various aryl groups, including those with functional groups like formyl and cyano, as well as heteroaromatic moieties such as thienyl. acs.org Furthermore, this method has been successfully extended to the synthesis of diarylamine-incorporating dihydrophenazines, which are promising materials for electroluminescent (EL) devices. acs.orgnih.gov The resulting 5,10-diaryldihydrophenazines exhibit reversible first oxidation potentials in the range of +0.25 to +0.38 V vs SCE, underscoring their potential as hole injection materials. acs.org

Table 1: Examples of 5,10-Diaryl-5,10-dihydrophenazines Synthesized via Palladium(0)-Mediated Cross-Coupling

Compound Aryl Substituents Yield (%)
1d p-Formylphenyl, Phenyl 75
1j p-(Diphenylamino)phenyl, Phenyl 85
1k Bis[p-(diphenylamino)phenyl] 90
3c Bis[p-(diphenylamino)phenyl] (unsymmetrical) 88

Data sourced from Okada, K., et al. (2003). acs.org

Iron-Catalyzed C-F Amination Routes to 5,10-Diaryl-5,10-dihydrophenazines

A one-pot, regioselective synthesis of various 5,10-diaryl-5,10-dihydrophenazines (DADHPs) has been achieved through a ligand-free, iron-catalyzed C-F amination of diarylamines. nih.govacs.orgfao.org This process involves the homodimerization of magnesium diarylamides followed by a defluorinative intramolecular cyclization, which constitutes a double ortho C-F amination. nih.govacs.org The reaction is catalyzed by iron(II) chloride in the presence of 1,2-dibromoethane as a stoichiometric oxidant, affording the corresponding DADHPs with complete regiocontrol. nih.gov

A key feature of this method is the high reactivity of the C-F bond over other carbon-halogen bonds, suggesting that the amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism facilitated by the iron catalyst. nih.govacs.org This methodology provides a straightforward and efficient route to a range of DADHP derivatives.

Development of Intramolecular Ring-Closing C-H Amination for Dihydrophenazine Synthesis

A novel iron-catalyzed intramolecular ring-closing C-H amination of o-phenylenediamines has been developed, providing a facile route to 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines. kyoto-u.ac.jp This reaction proceeds via the in-situ generation of magnesium amides from the starting secondary amines, with a catalytic amount of an iron salt and a stoichiometric amount of 1,2-dibromoethane serving as the terminal oxidant. kyoto-u.ac.jp

This synthetic strategy allows for the regioselective installation of various substituents, including methyl, fluoro, chloro, and bromo groups, at the 2 and 7 positions of the phenazine (B1670421) core. The resulting substituted dihydrophenazine derivatives are of interest for their potential application as hole-injection materials in organic electroluminescence (OEL) devices and as scaffolds for further synthetic modifications. kyoto-u.ac.jp

Reductive Methylation Pathways for the Preparation of 5,10-Dihydro-5,10-dimethylphenazine from Phenazine Derivatives

The synthesis of 5,10-dihydro-5,10-dimethylphenazine can be achieved through the reductive methylation of phenazine. This transformation involves the reduction of the phenazine core to 5,10-dihydrophenazine (B1199026), followed by N-alkylation with a methylating agent.

A one-pot synthesis approach for 5,10-dialkyl-5,10-dihydrophenazines has been described, which can be adapted for the synthesis of the dimethyl derivative. google.com In a typical procedure, phenazine is reduced to 5,10-dihydrophenazine. This intermediate is susceptible to oxidation back to phenazine, so a reducing agent such as sodium dithionite is often included in the subsequent N-derivatization step to prevent this. google.com The methylation is then carried out using a methylating agent like methyl iodide in the presence of a base and a phase transfer catalyst. google.com

Microbial reduction of phenazine to 5,10-dihydrophenazine has also been reported using Pseudomonas cepacia under low oxygen conditions, offering a potential green alternative for the initial reduction step. nih.gov

Advanced Post-Synthetic Modification Strategies for Incorporating Phenazine Radical Cations in Metal-Organic Frameworks

A post-synthetic modification (PSM) strategy has been developed to incorporate phenazine radical cations into metal-organic frameworks (MOFs). nih.govresearchgate.net This approach allows for the creation of novel functional materials with tailored properties. rsc.orgrsc.orgnih.gov

In one example, a zinc-based MOF, Zn₂(PHZ)₂(dabco) (where PHZ is 5,10-di(4-benzoic acid)-5,10-dihydrophenazine and dabco is triethylene diamine), was synthesized via a solvothermal method. nih.govresearchgate.net This parent MOF was then partially oxidized using silver hexafluoroantimonate (AgSbF₆) to generate a new MOF containing approximately 10% phenazine radical cation species. nih.govresearchgate.net Importantly, this modification occurs while preserving the original crystal structure of the MOF. nih.govresearchgate.net

The resulting radical-containing MOF demonstrated excellent stability and reusability as a heterogeneous catalyst in aza-Diels-Alder reactions, maintaining its catalytic activity for up to five cycles. nih.govresearchgate.net This work highlights the potential of PSM as a versatile strategy for preparing radical-based MOFs for applications in heterogeneous catalysis. nih.gov

Synthesis of Phenazine-Based Polymeric Materials Featuring 5,10-Dihydrophenazine Moieties

Phenazine-based polymeric materials incorporating 5,10-dihydrophenazine units have been synthesized to leverage the redox-active and electrochemical properties of the phenazine core within a stable polymer matrix. nih.govmdpi.com

One approach involves a facile C-N coupling method to synthesize a series of poly(aryl ether sulfone) polymers containing 5,10-diphenyl-dihydrophenazine redox-active centers. nih.govmdpi.com These polymers exhibit favorable electrochemical performance, making them suitable for applications such as electrochromic devices and as cathode materials for organic batteries. nih.gov The combination of the stable and processable poly(aryl ether sulfone) backbone with the redox-active phenazine moiety results in materials with enhanced properties. nih.govmdpi.com

Another example is the synthesis of poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ), which has been investigated as a cathode material for aqueous zinc-ion batteries. researchgate.net The incorporation of dihydrophenazine units into polymer chains offers a promising strategy for developing next-generation energy storage materials. researchgate.net

Table 2: List of Chemical Compounds

Compound Name
5,10-Dimethyl-5,10-dihydrophenazin-5-ium
5,10-Diaryl-5,10-dihydrophenazines
5-Aryldihydrophenazinyllithium
5,10-Diaryldihydrophenazine
5-p-Formylphenyl-10-phenyl-5,10-dihydrophenazine
4-Cyanophenyl
Thienyl
Diarylamine
Iron(II) chloride
1,2-Dibromoethane
Magnesium diarylamides
o-Phenylenediamines
2,7-Disubstituted 5,10-diaryl-5,10-dihydrophenazines
Phenazine
5,10-Dihydrophenazine
5,10-Dihydro-5,10-dimethylphenazine
Sodium dithionite
Methyl iodide
5,10-di(4-benzoic acid)-5,10-dihydrophenazine
Triethylene diamine
Silver hexafluoroantimonate
Poly(aryl ether sulfone)
5,10-Diphenyl-dihydrophenazine

Controlled Preparation of this compound Radical Cations for Specific Research Applications

The controlled generation and isolation of the this compound radical cation are crucial for its application in various research fields, including catalysis and materials science. This section details the synthetic methodologies for its preparation, focusing on chemical oxidation, and discusses the characterization of the resulting stable radical cation.

The synthesis of the radical cation begins with the preparation of its neutral precursor, 5,10-Dimethyl-5,10-dihydrophenazine. This can be achieved through the N-alkylation of 5,10-dihydrophenazine using an appropriate methylating agent, such as iodomethane or dimethyl sulfate. google.com The subsequent step involves a one-electron oxidation of the neutral precursor to yield the desired this compound radical cation.

A common and effective method for this transformation is chemical oxidation. Strong oxidizing agents are employed to facilitate the removal of a single electron from the electron-rich dihydrophenazine ring system. One such reagent that has been successfully used for generating stable dihydrophenazine radical cations is nitrosonium hexafluorophosphate (NOPF₆). nih.gov The reaction is typically carried out in an inert solvent, such as acetonitrile (B52724), at room temperature. The progress of the oxidation can often be monitored visually by a distinct color change, as the formation of the radical cation typically imparts a deep color to the solution. The hexafluorophosphate salt of the radical cation can then be isolated as a stable crystalline solid. researchgate.net

Another suitable oxidant for the controlled preparation of dihydrophenazine radical cations is antimony(V) hexachloride or related salts like nitrosonium hexafluoroantimonate (NOSbF₆). researchgate.net The choice of the counter-ion (e.g., PF₆⁻ or SbF₆⁻) can influence the stability and solubility of the resulting radical cation salt.

The successful formation and purity of the this compound radical cation can be confirmed through various spectroscopic techniques. Ultraviolet-visible (UV-Vis) spectroscopy is a key method for characterizing the radical cation, which exhibits characteristic absorption bands in the visible and near-infrared regions, distinct from its neutral precursor. For instance, similar dihydrophenazine radical cations are known to have strong absorption maxima at wavelengths greater than 600 nm. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is another indispensable tool for the characterization of radical species. researchgate.net The EPR spectrum of the this compound radical cation would be expected to show a complex hyperfine splitting pattern due to the coupling of the unpaired electron with the nitrogen and hydrogen nuclei in the molecule, confirming its radical nature.

The stability of the generated radical cation is an important factor for its practical application in research. Studies on related dihydrophenazine radical cations have shown that their stability can be influenced by the solvent and the presence of light. nih.gov Therefore, for applications requiring long-term stability, it is often recommended to store the isolated radical cation salt in a dark, inert atmosphere.

The controlled preparation of the this compound radical cation has enabled its use in specific research applications. For example, these types of radical cations have been investigated as catalysts in organic reactions, such as aerobic oxidative coupling of amines. Furthermore, they have been employed as deactivators in controlled radical polymerization processes like Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), where their presence can lead to improved control over the polymerization. nih.gov

Research Findings on the Preparation and Characterization of this compound Radical Cation

ParameterFindingReference
Precursor Synthesis 5,10-Dimethyl-5,10-dihydrophenazine can be synthesized by N-alkylation of 5,10-dihydrophenazine. google.com
Oxidizing Agent Nitrosonium salts (e.g., NOPF₆, NOSbF₆) are effective for the one-electron oxidation. nih.govresearchgate.net
Reaction Solvent Acetonitrile is a commonly used solvent for the oxidation reaction. nih.gov
Isolation The radical cation can be isolated as a stable crystalline salt with a non-coordinating anion like PF₆⁻ or SbF₆⁻. researchgate.net
UV-Vis Spectroscopy The radical cation exhibits characteristic strong absorption bands in the visible and near-infrared regions. nih.gov
EPR Spectroscopy Confirms the radical nature of the species through hyperfine coupling with nitrogen and hydrogen nuclei. researchgate.net
Application Used as a catalyst in oxidative coupling reactions and as a deactivator in O-ATRP. nih.gov

Advanced Electrochemical and Redox Investigations of 5,10 Dimethyl 5,10 Dihydrophenazin 5 Ium Systems

Redox Cycling of Phenazinium Cations under Photoirradiation Conditions

The redox cycling of phenazinium cations under photoirradiation is a key process in various photochemical applications, including photoredox catalysis. This process typically involves the photo-oxidation of a reduced phenazine (B1670421) species to its corresponding radical cation, which can then participate in subsequent chemical reactions before potentially being reduced back to its initial state, thus completing the cycle. The focus of this section is on the photoinduced redox behavior of systems involving 5,10-Dimethyl-5,10-dihydrophenazin-5-ium.

The foundation of this redox cycling lies in the photochemical properties of the neutral precursor, 5,10-Dimethyl-5,10-dihydrophenazine. Dihydrophenazine derivatives are known for their ease of oxidation and their ability to form persistent radical cations upon exposure to light, heat, or through electrolysis and chemical oxidation. researchgate.net The study of the photochemical oxidation of 5,10-Dimethyl-5,10-dihydrophenazine provides insight into the formation of the this compound radical cation. dtic.mil

The generated this compound radical cation is a reactive species. Studies on similar dihydrophenazine radical cations have shown that their decomposition can be accelerated by irradiation with white light, suggesting that the radical cation itself can be photoactive. nih.gov This excited-state reactivity of the radical cation can influence the subsequent steps in the redox cycle. nih.gov For instance, the radical cation can act as an oxidant, participating in various chemical transformations.

Below are tables summarizing key photophysical data for 5,10-Dimethyl-5,10-dihydrophenazine, which is the precursor to the cation of interest in the photoinduced redox cycle.

Table 1: Photophysical Properties of 5,10-Dimethyl-5,10-dihydrophenazine in Benzene Solution

PropertyValue
Absorption Maximum (λmax, abs)350 nm
Fluorescence Maximum (λmax, fl)480 nm
Fluorescence Quantum Yield (Φf)0.08
Fluorescence Lifetime (τf)10.1 ns
Natural Radiative Lifetime (τ0)126 ns

Data sourced from Schuster et al. (1980). dtic.mil

Computational and Theoretical Frameworks for 5,10 Dihydrophenazine Chemistry

Density Functional Theory (DFT) Applications in Understanding Molecular Orbitals, Reaction Energy Barriers, and Electrostatic Potentials

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic properties of dihydrophenazine systems. mdpi.comnih.govyoutube.com DFT calculations are instrumental in determining the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in studies of various 5,10-diaryl-5,10-dihydrophenazines, DFT has been used to calculate HOMO and LUMO energy levels, which are crucial for understanding their potential as ambipolar materials in organic electronics. researchgate.net The calculated energy levels often correlate well with experimental data obtained from techniques like cyclic voltammetry. researchgate.net

DFT is also employed to calculate reaction energy barriers, providing insights into the kinetics and mechanisms of reactions involving dihydrophenazines. Furthermore, the molecular electrostatic potential (MEP) can be mapped using DFT to identify electron-rich and electron-poor regions of a molecule. mdpi.com This information is vital for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. mdpi.com For example, DFT calculations on polybrominated 5,10-dihydrophenazines have shown a high correlation between the energy of the HOMO, the most negative atomic partial charge, and the number and position of bromine atom substitutions. researchgate.net

DFT Calculated Property Significance in Dihydrophenazine Chemistry Example Application Reference
HOMO/LUMO Energy LevelsDetermines electronic and optical properties, charge transport characteristics.Calculation of HOMO-LUMO gap to predict ambipolar behavior in organic electronics. researchgate.net
Reaction Energy BarriersElucidates reaction mechanisms and predicts reaction rates.Understanding the stability and reactivity of dihydrophenazine radical cations. researchgate.net
Electrostatic PotentialsPredicts reactive sites for electrophilic and nucleophilic attack.Mapping electron density to understand interactions with other molecules. mdpi.com

Theoretical Investigations of Dimerization and Disproportionation Reactions of Phenazine (B1670421) Radical Cations

Phenazine radical cations are known to undergo dimerization and disproportionation reactions, which significantly impact their stability and reactivity. acs.orgnih.gov Theoretical calculations are crucial for understanding the driving forces behind these processes. Computational studies, often employing DFT, can model the structures and energies of the monomeric radical cations, the resulting dimers, and the products of disproportionation. nih.gov

These investigations help in understanding why some phenazine radical cations are long-lived while others are transient. acs.orgnih.gov For example, theoretical calculations have demonstrated that specific substitutions on the phenazine core can sterically hinder dimerization or electronically disfavor disproportionation, leading to enhanced stability. acs.orgnih.gov The calculations can also elucidate the nature of the bonding in the dimeric species, which can involve pancake bonding between the aromatic rings. nih.gov

Computational Modeling of Electron Density Distributions and Reactivity with Environmental Species

Computational modeling provides a detailed picture of the electron density distribution within the 5,10-dihydrophenazine (B1199026) framework. This is fundamental to understanding the molecule's reactivity. mdpi.com The theory of conceptual DFT provides a framework to quantify reactivity through various descriptors derived from the electron density, such as electrophilicity and nucleophilicity indices. nih.gov

By analyzing the electron density, researchers can predict how a dihydrophenazine derivative might interact with other chemical species in its environment. While specific studies on the interaction of 5,10-Dimethyl-5,10-dihydrophenazin-5-ium with "environmental species" are not prevalent, the principles of reactivity derived from electron density calculations are broadly applicable. mdpi.com These models can predict, for example, the susceptibility of the molecule to oxidation or its tendency to participate in charge-transfer interactions.

Theoretical Insights into Conformational Flexibility and Excited-State Aromaticity Reversals in Dihydrophenazine Skeletons

The 5,10-dihydrophenazine skeleton is not planar but adopts a bent or saddle-shaped conformation in its ground state. acs.orgchinesechemsoc.org Upon photoexcitation, these molecules can undergo significant conformational changes, often leading to a more planar structure in the excited state. chinesechemsoc.orgnih.govacs.orgcolab.ws This process is often accompanied by a reversal of aromaticity in the central ring, which is antiaromatic in the ground state and becomes aromatic in the excited state. acs.org

Theoretical calculations are essential for mapping the potential energy surfaces of both the ground and excited states, which explains these conformational dynamics. nih.govacs.orgcolab.ws These studies have revealed that the degree of bending in the ground state and the barrier to planarization in the excited state can be finely tuned by introducing different substituents at the 5 and 10 positions. acs.org This interplay between steric effects and excited-state aromaticity reversals has significant implications for the photophysical properties of these molecules, such as their fluorescence wavelengths and Stokes shifts. acs.org

Conformational State Central Ring Aromaticity Key Feature Theoretical Insight Reference
Ground State (S₀)Antiaromatic (8π electrons)Bent/Saddle-shaped conformationSteric hindrance from N,N'-substituents influences the degree of bending. acs.orgchinesechemsoc.org
Excited State (S₁)AromaticPlanarization of the dihydrophenazine skeletonThe driving force for planarization is the gain in aromatic stabilization energy in the excited state. acs.orgnih.gov

Application of One-Dimensional Hubbard Model for Understanding Electronic States in Charge-Transfer Salts

The one-dimensional Hubbard model is a powerful theoretical tool for describing strongly correlated electron systems, which are relevant to the conductive properties of organic charge-transfer salts. sunysb.eduaps.org In the context of phenazine derivatives, this model can be applied to understand the electronic states of materials like N-methylphenazinium-tetracyanoquinodimethan (NMP-TCNQ), a well-studied organic conductor. researchgate.net

The Hubbard model considers the competition between electron hopping between adjacent sites in a one-dimensional chain (related to conductivity) and the on-site Coulomb repulsion between electrons (which can lead to insulating behavior). aps.orgaps.org By applying this model, it is possible to explain the transition from a metallic state to a Mott insulator observed in some phenazine-based charge-transfer salts as a function of temperature. researchgate.net The model can also be extended to understand the spectral properties of more complex charge-transfer insulators involving transition metal oxides. arxiv.org

Utilization of Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Distribution and Electron Localization Studies

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and electron localization within a molecule. nih.gov It provides a chemically intuitive picture of bonding by transforming the calculated wave function into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds. Natural Population Analysis (NPA) is then used to determine the atomic charges and orbital populations based on the NBOs.

In the context of dihydrophenazine chemistry, NBO and NPA can be used to quantify the electron-donating or -withdrawing effects of substituents, analyze hyperconjugative interactions that contribute to molecular stability, and provide a detailed picture of the charge distribution in both neutral and ionic species like this compound. While specific NBO/NPA studies on this exact cation are not widely reported, the methodology is broadly applicable to organophosphorus and nitrogen-containing heterocyclic systems to understand their reactivity and conformational preferences. nih.gov

Charge Transfer Complexation and Organic Radical Cation Research of 5,10 Dimethyl 5,10 Dihydrophenazin 5 Ium

Formation and Comprehensive Characterization of Charge-Transfer Complexes with Electron Acceptors (e.g., TCNQ)

The formation of charge-transfer (CT) complexes between electron-donating molecules, such as phenazine (B1670421) derivatives, and electron-accepting molecules has been a subject of significant interest. A notable example is the complex formed between N,N'-dimethylphenazine (a neutral precursor to the radical cation) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a powerful electron acceptor. researchgate.net These complexes are a novel class of electrode materials that possess intrinsically high electrical conductivity and low solubility. researchgate.net

The interaction in these complexes involves the transfer of electron density from the phenazine donor to the TCNQ acceptor, resulting in unique electronic and magnetic properties. The N,N'-dimethylphenazine-TCNQ (M2P-TCNQ) crystal, for instance, is a mixed-stack charge-transfer crystal that is polar at room temperature and exists near the neutral-to-ionic interface, with an ionicity (degree of charge transfer) of approximately 0.5. researchgate.net The formation of such complexes can lead to enhanced electrical conductivity and reduced dissolution compared to the individual components, making them promising for applications in electronics. researchgate.net

The characterization of these CT complexes involves a range of techniques. X-ray crystallography is essential for determining the solid-state packing and the geometry of the donor-acceptor stacks. Spectroscopic methods, such as UV-vis absorption spectroscopy, are used to identify the characteristic charge-transfer bands, which are electronic transitions unique to the complex. The degree of charge transfer can be estimated from changes in the vibrational frequencies of the TCNQ molecule, particularly the C≡N stretching mode, as observed through infrared or Raman spectroscopy. mdpi.com

Complex Donor Acceptor Key Characteristics Reference
M2P-TCNQN,N'-dimethylphenazineTCNQPolar, mixed-stack crystal; ionicity ≈ 0.5 researchgate.net
NMP-TCNQN-methyl-phenaziniumTCNQMetallic state above 200 K; transitions to a Mott insulator researchgate.net

Strategies for Enhancing the Stability and Longevity of Water-Soluble Phenazine Radical Cations

The practical application of phenazine radical cations, particularly in aqueous environments for technologies like bioimaging or energy storage, is often limited by their stability. researchgate.netacs.orgnih.gov A significant challenge is the tendency of these radical species to undergo dimerization or disproportionation reactions, which leads to their degradation. researchgate.netacs.orgnih.gov

Recent research has focused on chemical modification to enhance stability. One successful strategy involves introducing specific functional groups to the phenazine core. For example, the synthesis of sodium 3,3'-(phenazine-5,10-diyl)bis(propane-1-sulfonate) (PSPR) has yielded a phenazine radical cation with remarkable stability and high solubility (1.4 M) in water. researchgate.netacs.orgnih.gov Theoretical calculations and experimental evidence suggest that this high stability is achieved because the compound is not prone to dimerization or disproportionation. researchgate.netacs.orgnih.gov Furthermore, its specific electron density helps to prevent reactions with ambient oxygen or water, contributing to its long lifetime in water under air. researchgate.netacs.orgnih.gov Introducing hydroxyl or carboxyl groups can also increase solubility, though the resulting anionic forms in basic solutions may have other implications. mdpi.com

Another approach to stabilizing radical cations involves preventing the geometric relaxation that often accompanies oxidation. For phenothiazines, a related class of compounds, introducing bulky groups at positions ortho to the nitrogen atom can raise the oxidation potential by sterically hindering the planarization of the oxidized state, which can contribute to stability. rsc.orgresearchgate.net

Investigation of Magnetic Activity and Open-Shell Configurations in Organic Radical Species

As radical species, phenazine cations possess an unpaired electron, giving them an open-shell electronic configuration. This intrinsic property makes them paramagnetic and leads to interesting magnetic behavior. The investigation of these magnetic properties is crucial for understanding their electronic structure and for potential applications in spintronics and magnetic materials. researchgate.netacs.orgnih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for studying these species. The water-soluble phenazine radical cation PSPR, for instance, exhibits a narrow linewidth in its EPR spectrum, which is indicative of a stable radical. researchgate.netacs.orgnih.gov In addition to EPR, magneto-optical effects provide further insight. PSPR has been shown to have a Magnetic Circular Dichroism (MCD) response, a distinct magneto-optical effect that is closely related to the Faraday effect and has been observed for stable radicals. researchgate.netacs.orgnih.gov

In charge-transfer salts like N-methyl-phenazinium tetracyanoquinodimethan (NMP-TCNQ), magnetic properties are closely linked to electronic transitions. Magnetic susceptibility and spin-resonance measurements have been used to study its transition from a metallic state to an insulating state, revealing complex magnetic interactions at low temperatures. researchgate.net

Studies on Metal-Insulator Transitions and Antiferromagnetism in Organic Charge-Transfer Salts

Organic charge-transfer salts based on phenazinium cations can exhibit fascinating solid-state physical phenomena, including metal-insulator transitions and ordered magnetic states like antiferromagnetism. researchgate.net These properties arise from the delicate balance of electron transfer and Coulomb interactions within the crystalline stacks of donor and acceptor molecules.

The well-studied salt N-methyl-phenazinium tetracyanoquinodimethan (NMP-TCNQ) serves as a key example. Above 200 K, it behaves as a one-dimensional metal. researchgate.net However, as the temperature is lowered, it undergoes a continuous transition to a small-band-gap magnetic Mott insulator. researchgate.net This transition is driven by strong electron-electron correlations. In the insulating state, the localized electron spins on the TCNQ anions order antiferromagnetically. researchgate.net This low-temperature antiferromagnetic state has been studied using spin-resonance and specific-heat techniques, which have confirmed predictions for one-dimensional antiferromagnets. researchgate.net

More broadly, some organic charge-transfer salts have been identified as multiferroics, materials that show simultaneous electrical and magnetic ordering. nih.govosti.gov In certain cases, a charge-order-driven mechanism can lead to electronic ferroelectricity, which in turn can induce antiferromagnetic spin ordering. nih.govosti.gov

Material Phenomenon Transition Temperature Low-Temperature State Reference
NMP-TCNQMetal-Insulator Transition~200 KMott Insulator, Antiferromagnetic researchgate.net

Elucidation of Deactivation Mechanisms Involving Radical Cations in Controlled Polymerization Processes

The radical cation, such as that derived from 5,10-dimethyl-5,10-dihydrophenazine, is generated when the neutral photocatalyst activates a dormant polymer chain. nih.gov The stability and reactivity of this radical cation are critical for maintaining control over the polymerization. acs.orgnih.gov However, the radical cation can also participate in side reactions that inhibit its deactivating function. For instance, studies have identified that initiator-derived alkyl radicals can add to the core of the dihydrophenazine catalyst, modifying its structure and properties. researchgate.net Understanding these deactivation pathways and potential side reactions is essential for optimizing catalyst design and improving polymerization control. acs.orgnih.gov

Influence of Ion Pairing, Radical Cation Oxidation Potential, and Halide Oxidation Potential on Catalytic Reactivity

Ion Pairing: The radical cation (PC•+) and the halide anion (X⁻) exist in solution as an ion pair (PC•+X⁻). The degree of association or dissociation of this ion pair can be influenced by the solvent. nih.gov Studies have shown that the choice of solvent has a more significant impact on ion pairing than the specific structure of the phenazine radical cation. nih.gov The associated ion pair is believed to be the key deactivating species in O-ATRP. researchgate.net

Radical Cation Oxidation Potential [E°(PC•+/PC)]: The oxidation potential of the photocatalyst is a critical parameter that directly impacts the rate of deactivation. nih.gov A more oxidizing radical cation can lead to a faster and more efficient deactivation of the propagating polymer radical. The substitution pattern on the phenazine ring can be used to tune this potential. nih.gov

Halide Oxidation Potential [E°(X•/X⁻)]: The oxidation potential of the halide also directly influences the rate of deactivation. nih.govacs.org The interplay between the catalyst's oxidation potential and the halide's oxidation potential governs the thermodynamics and kinetics of the deactivation equilibrium, which is central to controlling the polymerization. nih.gov By investigating these factors, researchers have been able to employ isolated radical cations as reagents to improve polymerization control, leading to polymers with lower dispersity and better molecular weight control. acs.orgnih.gov

Applications and Advanced Materials Research Featuring 5,10 Dimethyl 5,10 Dihydrophenazin 5 Ium

Utilization in Electrochemical Energy Storage Systems

The ability of the 5,10-dimethyl-5,10-dihydrophenazine core to undergo stable and reversible redox reactions makes it a prime candidate for use in various electrochemical energy storage devices.

Development of Redox Flow Batteries Based on Phenazine (B1670421) Radical Cations

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of high-performance, cost-effective organic redox-active materials is a key area of research. Phenazine derivatives, including the radical cations of 5,10-Dimethyl-5,10-dihydrophenazin-5-ium, have been identified as promising candidates for both anolytes and catholytes in RFBs.

5,10-Dimethyl-5,10-dihydrophenazine (DMPZ) is a multi-redox material, capable of a two-stage reversible electrochemical process, which could lead to higher energy densities compared to single-redox materials. researchgate.net However, the low solubility of DMPZ in common non-aqueous solvents like acetonitrile (B52724) has been a limitation, restricting the achievable energy density of the electrolyte. researchgate.net To address this, research has focused on modifying the phenazine core with functional groups to enhance solubility and tune redox potentials. For instance, the synthesis of 5,10-bis(2-methoxyethyl)-5,10-dihydrophenazine (BMEPZ) has been shown to increase solubility by more than tenfold compared to DMPZ, offering a pathway to higher energy density RFBs. researchgate.net

Computational studies have also been employed to screen a wide range of phenazine derivatives to identify candidates with optimal redox potentials for RFB applications. researchgate.net By introducing various electron-donating or -withdrawing groups, the redox potentials of phenazines can be finely tuned. researchgate.net For example, a phenazine-based anolyte was developed that exhibits redox reversibility in neutral, basic, and acidic conditions, with redox potentials of -0.67 V in 1.0 M NaCl, -0.85 V in 1.0 M KOH, and -0.26 V and 0.05 V in 1.0 M H2SO4 (vs. Ag/AgCl). nih.gov This versatility, coupled with high water solubility (up to 1.3 M), has led to a theoretical volumetric capacity of 70 Ah L⁻¹. nih.gov A laboratory RFB using this anolyte demonstrated stable operation for over 100 cycles. nih.gov

Phenazine DerivativeElectrolyteRedox Potential (V vs. reference)Key Finding
5,10-Dimethyl-5,10-dihydrophenazine (DMPZ)AcetonitrileTwo-stage redoxMulti-redox activity, but low solubility limits energy density. researchgate.net
5,10-bis(2-methoxyethyl)-5,10-dihydrophenazine (BMEPZ)Non-aqueousNot specifiedOver 10x higher solubility than DMPZ. researchgate.net
Quaternary ammonium-functionalized phenazine1.0 M NaCl (aqueous)-0.67 (vs. Ag/AgCl)High water solubility (1.3 M) and stable cycling. nih.gov
Quaternary ammonium-functionalized phenazine1.0 M KOH (aqueous)-0.85 (vs. Ag/AgCl)Demonstrates redox reversibility in basic conditions. nih.gov
Quaternary ammonium-functionalized phenazine1.0 M H2SO4 (aqueous)-0.26 and 0.05 (vs. Ag/AgCl)Shows stable two-electron transfer in acidic media. nih.gov

Design of Organic Battery Cathode Materials Incorporating Phenazine-Based Redox Centers

The high redox potentials and stable cycling performance of phenazine derivatives make them attractive for use as cathode materials in organic batteries. Research has demonstrated their application in both aqueous and non-aqueous battery systems.

In the context of aqueous zinc-ion secondary batteries (AZSBs), phenazine (PNZ) has been utilized as a cathode material, exhibiting a specific capacity of 232 mAh g⁻¹ at a current density of 20 mA g⁻¹. rsc.org The redox mechanism in this system involves the C=N bonds acting as zinc-binding sites. rsc.org

Furthermore, oligomers and polymers based on the 5,10-dihydrophenazine (B1199026) motif have been synthesized and investigated as superior cathode materials for rechargeable lithium-ion batteries. researchgate.net For instance, poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) showed an initial discharge specific capacity of 152 mAh g⁻¹. researchgate.net When composited with multi-walled carbon nanotubes (MWCNTs), the PMEPZ-MWCNTs composite delivered a high initial discharge capacity of up to 303 mAh g⁻¹ and maintained a capacity of 252 mAh g⁻¹ after 300 cycles. researchgate.net These materials operate through a double-electron transfer mechanism. researchgate.net

Cross-linked networks incorporating phenazine redox units have also been developed as high-capacity and high-voltage cathode materials. These materials have achieved a capacity of 223 mAh g⁻¹ at a high voltage of 3.45 V vs. Li/Li⁺. researchgate.net

Phenazine-Based MaterialBattery TypeSpecific CapacityKey Performance Metric
Phenazine (PNZ)Aqueous Zn-ion232 mAh g⁻¹ at 20 mA g⁻¹Good rate performance and long cycle life. rsc.org
Poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ)Lithium-ion152 mAh g⁻¹ (initial)Double-electron transfer mechanism. researchgate.net
PMEPZ-MWCNTs CompositeLithium-ion303 mAh g⁻¹ (initial)252 mAh g⁻¹ after 300 cycles. researchgate.net
Cross-linked Phenazine NetworkLithium-ion223 mAh g⁻¹High voltage of 3.45 V vs. Li/Li⁺. researchgate.net

Exploration in Supercapacitor Technologies

The inherent redox activity and charge transfer capabilities of phenazine-based materials make them promising candidates for supercapacitor electrodes. By integrating phenazine units into porous polymer structures, it is possible to create materials with high specific capacitance and excellent stability.

Conjugated microporous polymers (CMPs) incorporating redox-active phenazine linkers have been synthesized and evaluated as supercapacitor electrodes. These materials exhibit high surface areas (up to 815 m² g⁻¹) and good thermal stability. A triphenylamine-based CMP with a phenazine linker (TPA-QP CMP) demonstrated a superb three-electrode specific capacitance of 356 F g⁻¹ at a current density of 1 A g⁻¹ with 97% stability. A symmetric double-electrode device using this material showed a specific capacitance of 235.5 F g⁻¹ at 1 A g⁻¹. The capacitance in these materials is attributed to both electric double-layer capacitance (EDLC) and pseudocapacitance from the redox-active phenazine units.

Phenazine-Based MaterialSupercapacitor ConfigurationSpecific CapacitanceStability
TPA-QP CMPThree-electrode356 F g⁻¹ at 1 A g⁻¹97%
TPA-QP CMPSymmetric two-electrode235.5 F g⁻¹ at 1 A g⁻¹Not specified

Catalytic Applications in Organic Synthesis

The ability to facilitate electron transfer reactions upon photoexcitation has led to the investigation of 5,10-dihydrophenazine derivatives in the field of catalysis.

Advancement in Electro- and Photoredox Catalysis

Dihydrophenazine derivatives have emerged as a sustainable and cost-effective alternative to precious metal complexes, such as those based on iridium and ruthenium, in photoredox catalysis. These organic photocatalysts can absorb visible light and initiate single-electron transfer events, driving a variety of organic transformations.

For instance, 5,10-diaryl-5,10-dihydrophenazines have been shown to form persistent radical cations upon irradiation, enabling their use in reactions like the C-H fluoroalkylation of aromatic polymers. Specifically, 5,10-di(2-naphthyl)-5,10-dihydrophenazine (B3067935) was identified as a scaffold that balances efficient reactivity with excellent selectivity. In another application, 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine demonstrated superior photoredox activity compared to an iridium phenylpyridyl complex in the alkylation of silyl (B83357) enol ethers to produce aryl alkyl ketones. This reaction proceeds under visible light at room temperature. The effectiveness of these dihydrophenazine catalysts is attributed to their long-lived triplet excited states, strong reducing ability, and the high stability of the radical cations formed.

Dihydrophenazine DerivativeCatalytic ApplicationKey Feature
5,10-di(2-naphthyl)-5,10-dihydrophenazineC-H fluoroalkylation of polymersBalances reactivity and selectivity.
2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazineAlkylation of silyl enol ethersOutperforms iridium-based photocatalyst.

Development of Metal-Free Photocatalysts for CO2 Reduction and Other Reactions

Phenazine-based materials are being explored as metal-free photocatalysts for the reduction of carbon dioxide (CO2) into valuable chemical feedstocks. This application is a key area of research in sustainable chemistry.

A phenazine-based two-dimensional covalent organic framework (Phen-COF) has been shown to photocatalytically reduce CO2 to carbon monoxide, formate, and oxalate (B1200264) without the need for a metal co-catalyst. Under similar irradiation conditions, the Phen-COF produced significantly more products compared to the monomeric phenazine, demonstrating the enhancing effect of the COF architecture on catalytic performance.

In a different approach, phenazine-based photosensitizers have been used for the photochemical regeneration of organic hydride donors, which are crucial for CO2 reduction. For example, a phenazine-based chromophore was used to photochemically regenerate a benzoimidazole-based hydride donor. The best hydride regeneration yield of 50% was achieved using phenol (B47542) as a proton source and thiophenolate as a sacrificial electron donor. The mechanism is believed to involve an initial photoinduced electron transfer from the excited phenazine chromophore.

Phenazine-Based SystemApplicationProducts/Yield
Phenazine-based 2D Covalent Organic Framework (Phen-COF)Photocatalytic CO2 reductionCarbon monoxide, formate, oxalate
Phenazine-based photosensitizerPhotochemical regeneration of a hydride donor for CO2 reduction50% hydride regeneration yield

Advanced Material Development and Functional Properties

Creation of Radical-Doped Polymers for Photothermal Applications

The generation of stable organic radicals within polymer matrices is a significant area of research for developing advanced photothermal materials. Organic radicals have demonstrated considerable potential in photothermal applications; however, their inherent high reactivity with oxygen presents a substantial challenge to their stability and practical use. Recent research has explored the use of dihydrophenazine derivatives, such as this compound, to create radical-doped polymers with exceptional photothermal conversion capabilities. nih.gov

One successful approach involves doping dihydrophenazine derivatives into an epoxy resin matrix. nih.gov In this method, the dihydrophenazine derivatives act as dopants that can generate radical species through an electron transfer process, often initiated by ultraviolet (UV) excitation. bohrium.com The rigid and complex three-dimensional network structure of the epoxy resin plays a crucial role in stabilizing the newly formed radicals. nih.govresearchgate.net This stabilization is key to overcoming the typical instability of organic radicals in the presence of oxygen. nih.gov

The process involves the dihydrophenazine derivative acting as an electron donor and the epoxy resin as an electron acceptor to facilitate the generation of free radicals. bohrium.com This co-doping strategy has led to the development of a series of radical polymers with impressive photothermal performance. nih.gov

Research findings indicate that these radical-doped epoxy resin systems exhibit a high photothermal conversion efficiency, reaching up to 79.9%. nih.govbohrium.comresearchgate.net Upon irradiation, these materials can experience a rapid and significant increase in temperature. For instance, a temperature rise to approximately 130 °C within just 60 seconds has been reported. nih.govbohrium.comresearchgate.net This efficient conversion of light to heat underscores the potential of these materials in various applications. nih.gov

In addition to their excellent photothermal properties, these co-doped systems maintain good mechanical properties and high visible light transmittance. nih.govbohrium.com This combination of characteristics makes them suitable for applications such as energy-saving solar windows and in thermoelectric power generation. nih.govresearchgate.net The ability to generate stable radicals within a robust polymer matrix opens up new avenues for the design of advanced photothermal materials. nih.gov

PropertyValueSource
Polymer MatrixEpoxy Resin nih.govbohrium.comresearchgate.net
Dopant ClassDihydrophenazine Derivatives nih.govbohrium.comresearchgate.net
Radical Generation MechanismElectron Transfer Process (UV Excitation) bohrium.com
Photothermal Conversion EfficiencyUp to 79.9% nih.govbohrium.comresearchgate.net
Temperature Increase≈130 °C within 60 s nih.govbohrium.comresearchgate.net
Key FeaturesStable Radicals, High Visible Light Transmittance, Good Mechanical Properties nih.govbohrium.com

Q & A

Q. How can researchers resolve discrepancies between theoretical predictions and experimental data for phenazinium-based materials?

  • Methodological Answer : Systematic error analysis identifies limitations in computational models (e.g., neglecting solvent polarization). Hybrid QM/MM approaches improve accuracy. Collaborative frameworks integrating synthetic, spectroscopic, and computational teams reduce data silos .

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